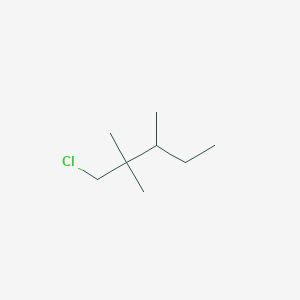

1-Chloro-2,2,3-trimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a branched alkane structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylpentane can be synthesized through the chlorination of 2,2,3-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,3-trimethylpentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2,2,3-trimethyl-1-pentene.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

Substitution: Nucleophiles such as NaOH or NaOR in polar solvents.

Elimination: Strong bases like KOtBu in aprotic solvents.

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

Substitution: Alcohols, ethers.

Elimination: Alkenes.

Oxidation/Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-2,2,3-trimethylpentane finds applications in several scientific research areas:

Chemistry: Used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying substitution and elimination mechanisms.

Biology and Medicine: While specific biological applications are limited, derivatives of chloroalkanes are often explored for their potential biological activity.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2,2,3-trimethylpentane in chemical reactions involves the cleavage of the carbon-chlorine bond, either through nucleophilic substitution or elimination pathways. The chlorine atom, being electronegative, makes the carbon atom electrophilic, facilitating attack by nucleophiles or bases. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

- 2-Chloro-2,3,3-trimethylpentane

- 1-Chloro-2,2,4-trimethylpentane

- 2-Chloro-2,2,3-trimethylbutane

Comparison: 1-Chloro-2,2,3-trimethylpentane is unique due to its specific branching and the position of the chlorine atom. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. The branching pattern can influence steric effects and the stability of intermediates, making it distinct from other similar chloroalkanes.

Biological Activity

1-Chloro-2,2,3-trimethylpentane is an organic compound that belongs to the class of chlorinated hydrocarbons. Its structure includes a chlorine atom attached to a branched alkane, which influences its chemical behavior and biological activity. This article aims to explore the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential applications in various fields.

Toxicity and Safety Concerns

This compound exhibits significant toxicity, particularly when inhaled or ingested. Studies indicate that exposure can lead to various health issues:

- Central Nervous System (CNS) Effects : Inhalation of chlorinated hydrocarbons can result in symptoms such as dizziness, headaches, and in severe cases, convulsions or coma due to CNS depression .

- Organ Toxicity : Chronic exposure may cause damage to the liver and kidneys. Chlorinated solvents are known for their potential to induce organ-specific toxicity .

Metabolism

The metabolism of this compound primarily occurs in the liver through oxidative pathways. The metabolic process involves cytochrome P450 enzymes that facilitate the conversion of the compound into less toxic metabolites. Key metabolic pathways include:

- Oxidation : The chlorine atom can be replaced by hydroxyl groups through oxidative processes, leading to the formation of alcohols and acids.

- Conjugation : Metabolites may undergo conjugation with glucuronic acid or sulfate for excretion .

Case Study 1: Inhalation Toxicity

A study conducted on volunteers exposed to volatile organic compounds (VOCs), including this compound, revealed acute effects such as increased heart rate and respiratory distress. The study highlighted the need for safety measures when handling chlorinated solvents in industrial settings .

Case Study 2: Environmental Impact

Research on the environmental persistence of chlorinated hydrocarbons showed that this compound can accumulate in aquatic environments. Its bioaccumulation potential poses risks to aquatic life and raises concerns regarding food safety .

Research Findings

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-2,2,3-trimethylpentane |

InChI |

InChI=1S/C8H17Cl/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3 |

InChI Key |

PRKWPJXSBWVGON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.